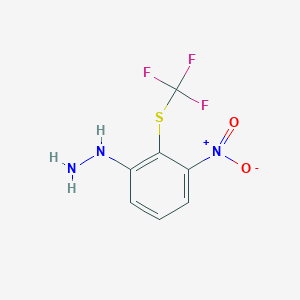

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

Description

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is a nitroaromatic hydrazine derivative featuring a trifluoromethylthio (SCF₃) substituent at the 2-position and a nitro (NO₂) group at the 3-position of the phenyl ring.

Properties

Molecular Formula |

C7H6F3N3O2S |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

[3-nitro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-4(12-11)2-1-3-5(6)13(14)15/h1-3,12H,11H2 |

InChI Key |

VFTVQGKXSHPJLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

- Nitro Group (NO₂): Present in analogs like 1-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine derivatives (), the NO₂ group is a strong EWG that decreases electron density on the phenyl ring, enhancing acidity of the hydrazine NH protons and stabilizing charge-separated intermediates.

- Trifluoromethylthio (SCF₃) : Compared to trifluoromethyl (CF₃) groups (e.g., in (E)-1-(3-trifluoromethylphenyl)hydrazine, ), the SCF₃ group introduces greater lipophilicity and polarizability due to sulfur’s larger atomic radius. This enhances membrane permeability in biological systems and may improve metabolic stability .

- Thiazole Ring : Derivatives like 1-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine () incorporate a thiazole moiety, which increases π-π stacking interactions in enzyme binding, as seen in their activity as hMAO-B inhibitors.

Key Structural Analogs

Antioxidant and Enzyme Inhibition

- Thiazol-2-ylhydrazines () exhibit antioxidant activity (IC₅₀ ~10–50 μM) and selective hMAO-B inhibition (Ki < 1 μM), attributed to the nitro-thiazole scaffold’s redox activity and planar structure .

Physical and Spectroscopic Properties

- NMR Shifts : In 1-(3-nitrophenyl)thiazol-2-ylhydrazine (), aromatic protons resonate at δ 7.14–8.98 ppm, while NH protons appear as broad singlets (~δ 8.98). The SCF₃ group in the target compound may deshield adjacent protons, causing downfield shifts >1 ppm .

- Elemental Analysis : For thiazol-2-ylhydrazine (C₁₇H₁₃N₅O₄S), calculated C: 53.26%, H: 3.42%, N: 18.27% (). The target compound’s SCF₃ group would increase sulfur content (calcd ~8–10%).

Toxicity and Metabolic Considerations

- Nitro Group Redox Activity : Nitro compounds (e.g., ) undergo hypoxia-selective reduction, generating reactive intermediates that bind macromolecules. This may confer toxicity under low-oxygen conditions (e.g., tumors) .

- Fluorine Effects : CF₃ and SCF₃ groups resist oxidative metabolism, prolonging half-life (). However, SCF₃’s larger size may alter excretion pathways compared to CF₃.

Biological Activity

1-(3-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is a compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N3O2S, with a molecular weight of 253.2 g/mol. The compound features a nitro group and a trifluoromethylthio group, which significantly influence its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3N3O2S |

| Molecular Weight | 253.2 g/mol |

| CAS Number | 1806712-69-5 |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antioxidant Properties : Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary assays suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

The mechanism of action for this compound is thought to involve the generation of reactive nitrogen species through the nitro group. These species can interact with cellular components, leading to altered biochemical pathways. The lipophilic nature of the trifluoromethylthio group may enhance membrane permeability, facilitating intracellular interactions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various hydrazine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli.

- Antioxidant Activity Assessment : The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability, comparable to established antioxidants like ascorbic acid.

- Enzyme Inhibition Studies : In vitro studies targeting specific metabolic enzymes showed that the compound could inhibit enzyme activity significantly, suggesting potential applications in metabolic disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Nitrophenyl)hydrazine | Lacks trifluoromethylthio group | Different reactivity and biological profile |

| 1-(3-Trifluoromethylthio)phenylhydrazine | Lacks nitro group | Affects reactivity and potential applications |

| 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine | Similar functional groups but different positions | Different electronic properties due to substituent positions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.